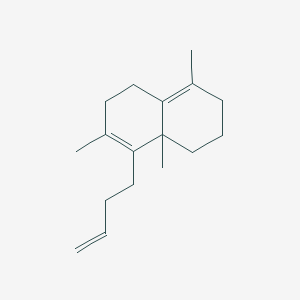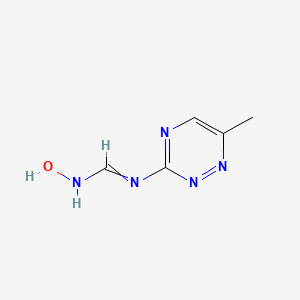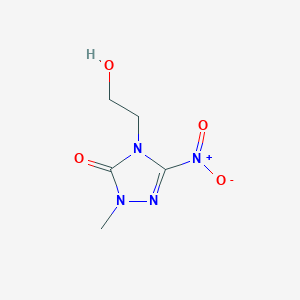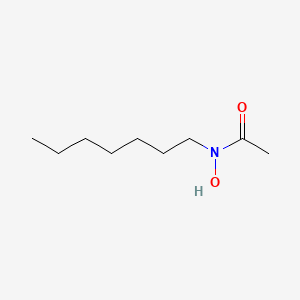![molecular formula C21H30BrN B14601049 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine CAS No. 60601-71-0](/img/structure/B14601049.png)
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group, a prop-1-en-1-yl linkage, and a cyclohexylmethyl-substituted piperidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS). The prop-1-en-1-yl linkage is then formed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine
- 1-[2-(3-Chlorophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine
- 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine
Uniqueness
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine is unique due to its specific combination of functional groups and structural features. The presence of the bromophenyl group and the cyclohexylmethyl-substituted piperidine ring provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
60601-71-0 |
|---|---|
Molecular Formula |
C21H30BrN |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)prop-1-enyl]-2-(cyclohexylmethyl)piperidine |
InChI |
InChI=1S/C21H30BrN/c1-17(19-10-7-11-20(22)15-19)16-23-13-6-5-12-21(23)14-18-8-3-2-4-9-18/h7,10-11,15-16,18,21H,2-6,8-9,12-14H2,1H3 |
InChI Key |
LKZNAUICPFILSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCCC1CC2CCCCC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)

![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)






![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)

